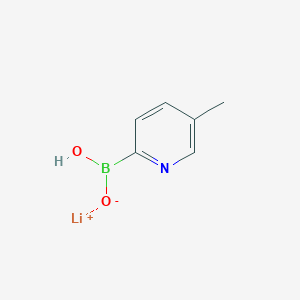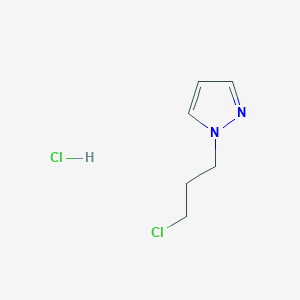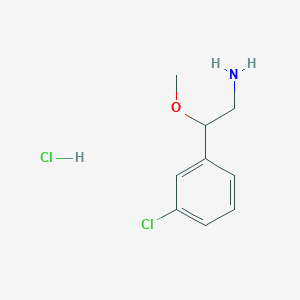
2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride
Overview
Description
2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride, also known as 3-Chloro-2-methoxyethanamine hydrochloride, is a compound used in a variety of scientific research applications. It is a colorless solid that is soluble in water and other organic solvents. This compound is typically synthesized by reacting 3-chloroaniline and 2-methoxyethanol in the presence of an acid catalyst. It is used as an intermediate in the synthesis of various organic compounds and is also used as a substrate for various biochemical and physiological studies.
Scientific Research Applications
Reaction Kinetics and Mechanisms
A study examined the kinetics and mechanisms of reactions involving compounds similar to 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride. Specifically, it explored the reactions of 3-chlorophenyl with secondary alicyclic amines, revealing insights into reaction rates and potential intermediate formation (Castro et al., 2001).
Molecular Structure and Crystallography
Research in crystallography has explored molecules with structural similarities to 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride. One study focused on understanding the molecular and crystal structure, highlighting the significance of intramolecular interactions and the stability of such compounds (Butcher et al., 2007).
Synthesis of Pharmaceutical Compounds
In pharmaceutical research, compounds akin to 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride have been utilized in synthesizing important drugs. For example, a study described the asymmetric synthesis of clopidogrel hydrogen sulfate, employing a similar compound as a key intermediate (Sashikanth et al., 2013).
Antibacterial Properties
Research has also been conducted on the antibacterial properties of compounds containing chlorophenyl groups. A study synthesized novel heterocyclic compounds with 4-chlorophenyl fragments, demonstrating significant antibacterial activity (Mehta, 2016).
Asymmetric Hydrogenation in Chemistry
In the field of chemistry, studies have explored the asymmetric hydrogenation of N-aryl imines using compounds with electron-donating substituents like 2-methoxy, yielding high enantioselectivities. Such research has implications for the synthesis of primary amines, including those structurally similar to 2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride (Mršić et al., 2009).
Exploration of Ligands in Inorganic Chemistry
In inorganic chemistry, the exploration of N3O3 amine phenols, including those with chlorophenyl groups, has been significant for understanding ligand-metal interactions. This research is fundamental for designing metal complexes with specific properties (Liu et al., 1993).
properties
IUPAC Name |
2-(3-chlorophenyl)-2-methoxyethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO.ClH/c1-12-9(6-11)7-3-2-4-8(10)5-7;/h2-5,9H,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUYBXUSFUNBPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)C1=CC(=CC=C1)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-2-methoxyethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,6-Dichloroisoxazolo[5,4-D]pyrimidine](/img/structure/B1423195.png)
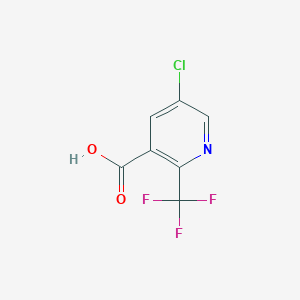
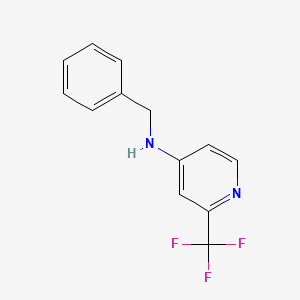

![Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylate hydrochloride](/img/structure/B1423201.png)
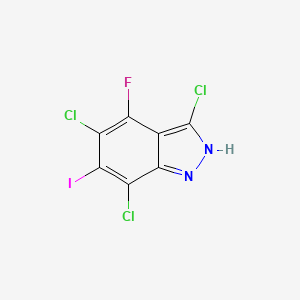
![2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B1423204.png)
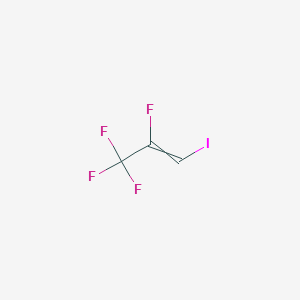
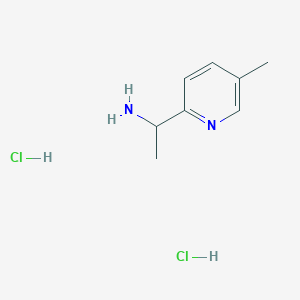
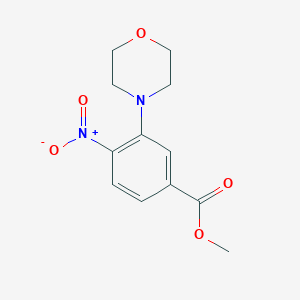
![N'-[(E)-(4-bromo-3-thienyl)methylidene]-4-(trifluoromethyl)benzenecarbohydrazide](/img/structure/B1423214.png)
![5-Chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1423216.png)
